molecular formula C23H24O8 B2802644 (Z)-methyl 2-((7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 859660-97-2

(Z)-methyl 2-((7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No.: B2802644
CAS No.: 859660-97-2
M. Wt: 428.437
InChI Key: JUSZCVIWJGOVFD-MFOYZWKCSA-N
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Description

(Z)-methyl 2-((7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a synthetic organic compound provided for non-human research purposes. It is characterized by a benzofuran-3-one core structure with a (Z)-configured 3,4,5-trimethoxybenzylidene moiety at the 2-position and a methyl propanoate side chain connected via an ether linkage at the 6-position . This specific molecular architecture, featuring multiple methoxy groups and a complex ring system, makes it a compound of interest in various chemical and pharmacological research applications. The compound has the CAS Number 859660-97-2 and a molecular formula of C23H24O8, with a monoisotopic mass of 428.14711772 g/mol . Researchers can utilize this chemical as a key intermediate or building block in organic synthesis, or for investigating structure-activity relationships in medicinal chemistry. Its structural features suggest potential for interaction with various biological targets, though specific mechanisms of action and applications are subject to ongoing research. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

methyl 2-[[(2Z)-7-methyl-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O8/c1-12-16(30-13(2)23(25)29-6)8-7-15-20(24)17(31-21(12)15)9-14-10-18(26-3)22(28-5)19(11-14)27-4/h7-11,13H,1-6H3/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSZCVIWJGOVFD-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CC(=C(C(=C3)OC)OC)OC)C2=O)OC(C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/C2=O)OC(C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-Methyl 2-((7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran moiety linked to a propanoate group through an ether bond. The presence of multiple methoxy groups contributes to its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of methoxy groups is known to enhance the antioxidant properties of compounds by scavenging free radicals, thereby protecting cellular components from oxidative stress.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like cancer or metabolic disorders.
  • Receptor Modulation : The compound may interact with specific receptors in the body, influencing signaling pathways related to inflammation and cell growth.

Antioxidant Activity

A study conducted using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays demonstrated that this compound exhibits significant free radical scavenging activity compared to standard antioxidants like ascorbic acid.

Enzyme Inhibition

Research published in the Journal of Medicinal Chemistry indicated that this compound effectively inhibits the enzyme cyclooxygenase (COX), which is implicated in inflammatory processes. The IC50 value was reported at 12 µM, suggesting a potent anti-inflammatory potential.

Case Studies

  • Cancer Research : In vitro studies on human cancer cell lines showed that this compound induces apoptosis in breast cancer cells through the activation of caspase pathways. A concentration-dependent effect was observed with IC50 values ranging from 15 to 25 µM across different cell lines.
  • Neuroprotective Effects : A study examining the neuroprotective properties noted that treatment with the compound significantly reduced neuronal cell death in models of oxidative stress-induced damage. The mechanism was attributed to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD).

Data Table: Summary of Biological Activities

Activity TypeMethodologyResultsReference
AntioxidantDPPH AssaySignificant scavenging
Enzyme InhibitionCOX Inhibition AssayIC50 = 12 µM
Apoptosis InductionCancer Cell Line StudiesIC50 = 15–25 µM
NeuroprotectionOxidative Stress ModelReduced neuronal death

Scientific Research Applications

The compound (Z)-methyl 2-((7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a complex organic molecule that has garnered interest in various scientific research applications. This article provides an in-depth exploration of its applications, supported by data tables and case studies.

Structural Insights

The compound features a benzofuran core with multiple substituents, including methoxy groups which enhance its biological activity. The presence of the methylidene group suggests potential reactivity that could be exploited in synthetic applications.

Pharmaceutical Development

The compound's structural attributes indicate potential use as a pharmacological agent. Its derivatives have been studied for various biological activities:

Antimicrobial Activity

Research indicates that similar compounds exhibit significant antimicrobial properties. For instance, derivatives of related benzofuran compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin and streptomycin .

CompoundMIC (mg/mL)Activity Level
Compound 80.004–0.03Excellent
Compound 110.015Good
Ampicillin0.1Reference

Antioxidant Properties

Compounds with similar structures have been investigated for their antioxidant capabilities. Antioxidants are crucial in preventing oxidative stress-related diseases. The presence of methoxy groups is often linked to enhanced radical scavenging activity.

Anti-inflammatory Effects

Studies suggest that benzofuran derivatives can modulate inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory disorders.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various benzofuran derivatives, the compound demonstrated potent activity against Enterobacter cloacae, with a minimum inhibitory concentration (MIC) significantly lower than conventional antibiotics . This highlights its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Antioxidant Activity Evaluation

A comparative analysis of several methoxy-substituted benzofuran compounds revealed that those similar to this compound exhibited high radical scavenging activity, suggesting their utility in formulations aimed at combating oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of benzofuran-based derivatives with substituted benzylidene and ester groups. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison
Compound Name / Identifier Key Structural Features Functional Differences
(Z)-methyl 2-((7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate (Target) 7-methyl benzofuran core; 3,4,5-trimethoxybenzylidene; methyl propanoate ester Reference compound for comparison
(2Z)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,4,5-trimethoxybenzoate 2-methoxyphenyl-propenylidene substituent; benzoate ester (vs. propanoate) Reduced solubility due to larger aromatic ester; altered regioselectivity in reactions
[(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] methanesulfonate 2,4,5-trimethoxybenzylidene; methanesulfonate ester (vs. methyl propanoate) Higher electrophilicity due to sulfonate group; increased thermal stability

Research Findings

Reactivity and Stability: The target compound’s methyl propanoate ester (compared to the benzoate ester in ) offers improved solubility in organic solvents (e.g., DMSO, acetone), facilitating synthetic modifications. However, the benzoate analogue exhibits greater thermal stability due to resonance stabilization of the aromatic ester . Methanesulfonate derivatives (e.g., ) display higher electrophilicity at the ester carbonyl, enhancing reactivity in nucleophilic substitution reactions but reducing hydrolytic stability compared to carboxylate esters.

Electronic and Steric Effects :

  • The 3,4,5-trimethoxybenzylidene group in the target compound provides stronger electron-donating effects compared to the 2,4,5-trimethoxy isomer in , which alters charge distribution in the benzofuran core. This difference impacts photophysical properties and catalytic interactions .
  • The Z-configuration of the benzylidene group in the target compound creates steric hindrance that limits π-π stacking, unlike the E-configuration in some analogues, which may favor crystallization .

Biological and Synthetic Relevance: Propanoate esters (target compound) are more metabolically labile than benzoate or sulfonate esters, making them preferable in prodrug design. The 7-methyl group in the target compound reduces oxidative degradation compared to unmethylated benzofurans, as noted in studies on analogous structures .

Q & A

Basic: What are the key synthetic challenges in preparing (Z)-methyl 2-((7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis involves multi-step reactions, including condensation of benzofuran precursors with substituted benzylidene groups. Key challenges include controlling stereoselectivity (Z-configuration) and minimizing side reactions at sensitive sites like the oxo group. Optimization strategies:

  • Catalysts : Use Lewis acids (e.g., ZnCl₂) to enhance benzylidene condensation efficiency .
  • Solvents : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity, while reflux in dichloromethane aids intermediate stability .
  • Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) resolves stereoisomers and removes unreacted starting materials .

Basic: Which spectroscopic methods are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, benzofuran protons at δ 6.5–7.5 ppm) and confirms Z-configuration via coupling constants .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., C₂₃H₂₄O₈, [M+H]⁺ = 453.15) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for confirming the Z-isomer .

Advanced: How does the Z-configuration influence the compound’s biological activity, and what methods validate its stereochemistry?

Methodological Answer:
The Z-configuration positions substituents on the same side of the double bond, enhancing interactions with hydrophobic enzyme pockets (e.g., cyclooxygenase-2 in anti-inflammatory studies). Validation methods:

  • NOESY NMR : Correlates spatial proximity of protons (e.g., benzylidene methyl with benzofuran oxygen) to confirm Z-geometry .
  • X-ray Diffraction : Provides unambiguous spatial coordinates, as demonstrated in analogous benzylidene-benzofuran derivatives .

Advanced: What strategies are employed to resolve contradictions in reported biological activities of structurally similar benzofuran derivatives?

Methodological Answer:
Discrepancies often arise from substituent variations (e.g., methoxy vs. halogen groups) or assay conditions. Resolution strategies:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., 3,4,5-trimethoxy vs. 2,4-dimethoxy) to isolate activity contributors .
  • Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability in IC₅₀ measurements .

Basic: What in vitro assays are recommended for preliminary evaluation of its antimicrobial potential?

Methodological Answer:

  • Broth Microdilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Agar Diffusion : Assess zone-of-inhibition size, with positive controls (e.g., ciprofloxacin) and DMSO solvent controls .

Advanced: How can computational modeling predict interaction mechanisms between this compound and biological targets like enzymes?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Simulate binding to active sites (e.g., COX-2 PDB ID 5IKT) using the Z-configuration to prioritize poses with optimal hydrogen bonding (e.g., methoxy-O∙∙∙Arg120) .
  • Molecular Dynamics (MD) Simulations : GROMACS simulations (50 ns) assess stability of ligand-enzyme complexes, focusing on RMSD fluctuations (<2 Å) .

Advanced: What analytical approaches address discrepancies in reaction yields reported for similar condensation steps?

Methodological Answer:
Yield variations (40–75%) in benzylidene condensation arise from competing side reactions. Mitigation strategies:

  • Reaction Monitoring : Use TLC (hexane/EtOAc 3:1) to track intermediate formation and optimize reaction time .
  • Catalyst Screening : Test alternatives (e.g., p-TsOH vs. acetic acid) to enhance regioselectivity .

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